Fmoc-Leu-OPfp

Catalog No.
S733123
CAS No.
86060-88-0
M.F
C27H22F5NO4
M. Wt
519.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Leu-OPfp

CAS Number

86060-88-0

Product Name

Fmoc-Leu-OPfp

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate

Molecular Formula

C27H22F5NO4

Molecular Weight

519.5 g/mol

InChI

InChI=1S/C27H22F5NO4/c1-13(2)11-19(26(34)37-25-23(31)21(29)20(28)22(30)24(25)32)33-27(35)36-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,33,35)/t19-/m0/s1

InChI Key

NTQJCLLWLHKJLU-IBGZPJMESA-N

SMILES

CC(C)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

Fmoc-Leu-OPfp;86060-88-0;Fmoc-L-leucinepentafluorophenylester;N-Alpha-(9-Fluorenylmethyloxycarbonyl)-L-LeucinePentafluorphenylEster;47468_ALDRICH;SCHEMBL5706460;47468_FLUKA;MolPort-003-934-124;CF-815;ZINC71788070;AKOS015853399;AKOS015902455;AK-81201;SC-24264;KB-302485;TR-026835;FT-0629880;ST24047283;I14-19897;PentafluorophenylN-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucinate;N-(9H-Fluorene-9-ylmethoxycarbonyl)-L-leucinepentafluorophenylester

Canonical SMILES

CC(C)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Fmoc-Leu-OPfp, also known as N-alpha-(9-Fluorenylmethoxycarbonyl)-L-leucine pentafluorophenyl ester, is a key building block used in solid-phase peptide synthesis (SPPS) [, ]. SPPS is a powerful technique for efficiently creating peptides, which are chains of amino acids. These chains play crucial roles in various biological processes and have numerous applications in drug discovery and development [].

Function of Fmoc-Leu-OPfp in SPPS

Fmoc-Leu-OPfp possesses two important functional groups:

  • Fmoc protecting group: The Fmoc (Fluorenylmethoxycarbonyl) group protects the alpha-amino group of the leucine residue. This prevents unwanted reactions during peptide chain elongation [].
  • Pentafluorophenyl (OPfp) activating group: The OPfp group activates the carboxylic acid of the leucine residue, making it more susceptible to nucleophilic attack by the free amine of the incoming amino acid. This facilitates the formation of the peptide bond [].

In summary, Fmoc-Leu-OPfp acts as a protected amino acid building block, readily incorporated into the growing peptide chain during SPPS.

Advantages of Fmoc-Leu-OPfp

  • Efficient coupling: OPfp is a highly reactive activating group, promoting efficient peptide bond formation [].
  • Orthogonal protecting groups: Fmoc is compatible with other commonly used protecting groups in SPPS, allowing for selective deprotection and chain assembly strategies.
  • Stability: Fmoc-Leu-OPfp is stable under acidic conditions used for cleavage from the resin support in SPPS [].

Fmoc-Leu-OPfp is a derivative of the amino acid L-leucine. It contains three key functional groups:

  • Fmoc (Fluorenylmethoxycarbonyl): This group serves as a protecting group for the amino terminus (N-terminus) of the amino acid during peptide synthesis [].
  • L-Leucine: This is the core amino acid component, providing the building block for the peptide chain. The "L" denotes the stereochemistry of the molecule [].
  • Pentafluorophenyl (OPfp): This group acts as an activating agent, facilitating the coupling of the Fmoc-Leu moiety to the growing peptide chain during synthesis [].

Molecular Structure Analysis

Fmoc-Leu-OPfp possesses a complex structure with several key features:

  • A central amide bond linking the Fmoc group to the L-leucine backbone [].
  • A chiral center in the L-leucine moiety, responsible for the molecule's specific three-dimensional shape [].
  • Five fluorine atoms attached to the phenyl ring, enhancing the electron-withdrawing character of the OPfp group, which facilitates its activating role [].

Chemical Reactions Analysis

  • Coupling Reaction: Fmoc-Leu-OPfp reacts with a growing peptide chain having a free C-terminus. The OPfp group departs as a leaving group, forming a new amide bond between the C-terminus of the peptide and the amino group of the leucine moiety. This reaction typically requires a coupling reagent to activate the process [, ].

Balanced chemical equation (general representation):

Fmoc-Leu-OPfp  + H-Peptide-COOH  -> Fmoc-Leu-Peptide-COOH  + HO-Pf
  • Deprotection: After peptide chain assembly, the Fmoc protecting group is removed using a mild acidic treatment, revealing the free N-terminus of the final peptide [].

Physical And Chemical Properties Analysis

  • Solid State: Due to its high molecular weight, Fmoc-Leu-OPfp is likely a solid at room temperature [].
  • Solubility: The Fmoc group imparts some lipophilic character, while the leucine and OPfp groups contribute hydrophilic character. The compound is likely soluble in organic solvents with moderate polarity like dimethylformamide (DMF) used in peptide synthesis [, ].
  • Stability: Fmoc-Leu-OPfp is generally stable under dry conditions and recommended for storage below -15°C to minimize decomposition [].

Fmoc-Leu-OPfp does not have a direct mechanism of action in biological systems. Its primary function is as a building block for peptide synthesis. The specific action of the resulting peptide depends on its sequence and structure.

  • Dust Inhalation: Avoid inhaling dust particles as it may cause respiratory irritation [].
  • Skin and Eye Contact: Wear gloves and eye protection to minimize contact. The compound may cause mild skin or eye irritation upon prolonged exposure [].

XLogP3

6.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Dates

Modify: 2023-08-15

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